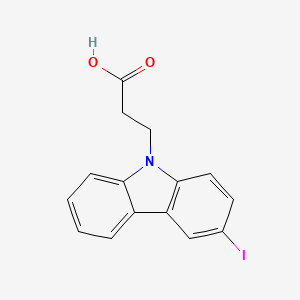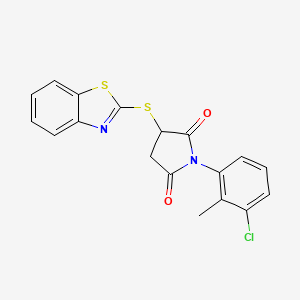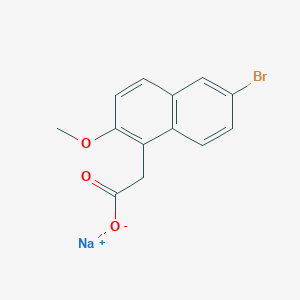![molecular formula C13H15N3O2S B4996868 N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)
N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, commonly known as AMT, is a chemical compound that belongs to the class of thiadiazole derivatives. This compound has gained attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of AMT is not fully understood. However, it has been suggested that AMT exerts its biological activity by interacting with various cellular targets, such as enzymes and receptors. For example, AMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to interact with the GABA-A receptor, a receptor involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
AMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that AMT inhibits the growth of various cancer cell lines by inducing apoptosis, a process of programmed cell death. AMT has also been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, AMT has been shown to possess insecticidal and fungicidal properties by disrupting the cellular membrane and inhibiting the activity of key enzymes.
Advantages and Limitations for Lab Experiments
AMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits a wide range of biological activities, making it a suitable candidate for various assays. However, there are also some limitations to using AMT in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the toxicity of AMT has not been fully evaluated, which makes it important to exercise caution when handling this compound.
Future Directions
There are several future directions for the study of AMT. One direction is to further investigate its mechanism of action and cellular targets. This will help to better understand its biological activity and potential applications. Another direction is to evaluate its toxicity and safety profile, which will be important for its potential use in medicine and agriculture. Additionally, the synthesis of new derivatives of AMT with improved biological activity and selectivity is an area of interest for future research. Finally, the development of new materials based on AMT is an area of potential application in material science.
Synthesis Methods
The synthesis of AMT is a multistep process that involves the reaction of 4-methylbenzenesulfonamide with acetic anhydride, followed by the reaction of the resulting product with thiosemicarbazide. The final step involves the acetylation of the thiosemicarbazone intermediate with acetic anhydride. This process yields AMT as a white crystalline solid with a melting point of 174-175°C.
Scientific Research Applications
AMT has been extensively studied for its potential applications in various fields. In medicine, AMT has been shown to possess antimicrobial, antiviral, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. AMT has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, AMT has been shown to possess insecticidal and fungicidal properties. It has been reported to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. AMT has also been studied for its potential use as a plant growth regulator.
In material science, AMT has been studied for its potential use as a building block for the synthesis of new materials. It has been reported to exhibit fluorescent properties, which make it a suitable candidate for the preparation of fluorescent dyes and sensors.
properties
IUPAC Name |
N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-6-11(7-5-8)12-16(10(3)18)15-13(19-12)14-9(2)17/h4-7,12H,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATACZAJDNAJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(N=C(S2)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
![4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)


![methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)


![2-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4996895.png)
![2-acetyl-3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4996904.png)